6-Position Substitution Status: Unsubstituted (H) vs. Methyl/Isobutyl in Published Src Inhibitor Series
CAS 1021024-10-1 bears a hydrogen at the 6-position of the pyran ring, distinguishing it from all biologically characterized analogs in the Farard et al. (2008) series. In that study, 6-substitution was a critical potency determinant: compounds with 6-H (e.g., compound 18, 5-benzyloxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide) were synthesized but no quantitative Src IC₅₀ data were reported for these unsubstituted analogs, whereas 6-methyl derivatives (compounds 23–27) and 6-isobutyl derivatives (compounds 28–29) were advanced as the primary SAR series [1]. The absence of a 6-alkyl substituent in CAS 1021024-10-1 means it lacks the lipophilic contact hypothesized to fill a hydrophobic pocket in the Src ATP-binding site, and its Src inhibitory potency—if any—is expected to differ substantially from the 6-substituted leads. No direct Src IC₅₀ measurement for CAS 1021024-10-1 has been published. [1]
| Evidence Dimension | 6-Position substituent identity |
|---|---|
| Target Compound Data | 6-H (unsubstituted) |
| Comparator Or Baseline | Farard compound 23: 6-CH₃; compound 28: 6-isobutyl; compound 18: 6-H (no IC₅₀ reported) |
| Quantified Difference | No quantitative comparison possible (target compound lacks any reported Src IC₅₀) |
| Conditions | Src kinase inhibition assay (ProFluor Src-Family Kinase Assay, as referenced in Farard et al. 2008) |
Why This Matters
Procurement for Src inhibitor SAR exploration must recognize that CAS 1021024-10-1 represents the 6-unsubstituted baseline scaffold, not a characterized potent lead, and direct activity extrapolation from 6-alkylated analogs is unsupported by published data.
- [1] Farard J, Lanceart G, Logé C, Nourrisson MR, Cruzalegui F, Pfeiffer B, Duflos M. Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. J Enzyme Inhib Med Chem. 2008 Oct;23(5):629-640. doi:10.1080/14756360802205299. PMID: 18686137. View Source
